molecular formula C6H12O2S2 B1580770 Ethyl 2-(methyldithio)propionate CAS No. 23747-43-5

Ethyl 2-(methyldithio)propionate

Cat. No. B1580770
CAS RN: 23747-43-5
M. Wt: 180.3 g/mol
InChI Key: DZOQRCWJNNRVPT-UHFFFAOYSA-N
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Description

Ethyl 2-(methyldithio)propionate is a flavoring agent . It has a savory flavor profile and an sulfurous type odor . It is also known as Propanoic acid, 2-(methyldithio)-, ethyl ester .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-(methyldithio)propionate were not found in the search results, it is noted that BOC Sciences provides a wide range of services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of those chemicals that are not in stock .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(methyldithio)propionate is C6H12O2S2 . Its molecular weight is 180.28 .


Physical And Chemical Properties Analysis

Ethyl 2-(methyldithio)propionate is a colorless to pale yellow liquid . It is very slightly soluble in water, but soluble in alcohols and oils . Its boiling point is 105°C (at 12 mm Hg) . The refractive index is between 1.490 and 1.500 , and the specific gravity is between 1.090 and 1.120 .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Ethyl 2-(methyldithio)propionate has been studied in the context of atmospheric chemistry, particularly as a model for fatty acid ethyl esters used in biodiesel. Andersen et al. (2012) investigated the atmospheric chemistry of ethyl propionate, providing insights into its behavior and decomposition products when exposed to atmospheric conditions, which is crucial for understanding its environmental impact (Andersen et al., 2012).

Biochemical Applications and Drug Metabolism

The compound's role in biochemical processes and drug metabolism has been explored. Zmijewski et al. (2006) demonstrated the application of biocatalysis to drug metabolism, particularly in the production of mammalian metabolites of a specific compound using Actinoplanes missouriensis (Zmijewski et al., 2006).

Potential in Medical Applications

Ethyl 2-(methyldithio)propionate has potential applications in medical settings. For instance, its effectiveness and toxicity as a gallstone solvent were compared to other solvents, indicating its potential use in gallstone dissolution procedures (Zakko et al., 1997).

Applications in Organic Chemistry and Synthesis

The compound is relevant in organic chemistry, particularly in the synthesis of various chemicals. For example, Chan et al. (1979) discussed the stereoselection in condensation reactions involving ethyl propionate, which is crucial for the synthesis of specific stereochemical compounds (Chan et al., 1979).

Industrial and Bioresource Applications

Ethyl 2-(methyldithio)propionate has also been studied for its potential in industrial and bioresource technology applications. Pereira et al. (2018) researched the bio-based production of methyl propionate, a precursor of methyl methacrylate, indicating the compound's potential in sustainable chemical production (Pereira et al., 2018).

Safety And Hazards

Ethyl 2-(methyldithio)propionate is a combustible liquid and vapor . It may cause eye and skin irritation, respiratory and digestive tract irritation, and central nervous system depression . In case of fire, use CO2, dry chemical, or foam for extinction . For first aid measures, it is recommended to rinse eyes and skin with plenty of water, remove from exposure and move to fresh air immediately, and get medical aid .

Future Directions

While specific future directions for Ethyl 2-(methyldithio)propionate were not found in the search results, it is noted that it is used as a flavoring agent , suggesting potential for continued use in food and beverage applications.

properties

IUPAC Name

ethyl 2-(methyldisulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S2/c1-4-8-6(7)5(2)10-9-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOQRCWJNNRVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865114
Record name Propanoic acid, 2-(methyldithio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name Ethyl 2-(methyldithio)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/685/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

105.00 °C. @ 12.00 mm Hg
Record name Ethyl 2-(methyldithio)propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, very slightly soluble in water; soluble in alcohols and oils
Record name Ethyl 2-(methyldithio)propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl 2-(methyldithio)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/685/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.090-1.120
Record name Ethyl 2-(methyldithio)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/685/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-(methyldithio)propionate

CAS RN

23747-43-5
Record name Ethyl 2-(methyldithio)propanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 2-(methyldithio)propionate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(methyldithio)-, ethyl ester
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Record name Propanoic acid, 2-(methyldithio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(methyldithio)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL 2-(METHYLDITHIO)PROPIONATE
Source FDA Global Substance Registration System (GSRS)
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Record name Ethyl 2-(methyldithio)propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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